N,N-dibenzyl-1-(methylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N,N-dibenzyl-1-(methylsulfonyl)piperidine-3-carboxamide is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound belongs to the class of piperidine derivatives, which are known for their diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-1-(methylsulfonyl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation reactions using reagents such as methylsulfonyl chloride.
Attachment of the Dibenzyl Groups: The dibenzyl groups are attached through alkylation reactions using benzyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-1-(methylsulfonyl)piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N,N-dibenzyl-1-(methylsulfonyl)piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-dibenzyl-1-(methylsulfonyl)piperidine-2-carboxamide: A similar compound with a different position of the carboxamide group.
N,N-dibenzyl-1-(methylsulfonyl)piperidine-4-carboxamide: Another similar compound with the carboxamide group at the 4-position.
Uniqueness
N,N-dibenzyl-1-(methylsulfonyl)piperidine-3-carboxamide is unique due to its specific structural configuration, which may confer distinct biological and chemical properties compared to its analogs. The position of the carboxamide group at the 3-position can influence the compound’s reactivity and interaction with molecular targets.
Biological Activity
N,N-Dibenzyl-1-(methylsulfonyl)piperidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its piperidine core, which is modified with dibenzyl and methylsulfonyl groups. This structural configuration is crucial for its biological activity.
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as a therapeutic agent against bacterial infections. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth.
2. Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies demonstrate its ability to induce cytotoxic effects in several cancer cell lines, including:
- HeLa (cervical cancer)
- HCT-116 (colorectal cancer)
- A549 (lung adenocarcinoma)
In these models, this compound showed significant inhibition of cell proliferation and induced apoptosis through various pathways, including mitochondrial dysfunction and activation of caspases .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism or proliferation, such as topoisomerases, which are critical for DNA replication and repair .
- Receptor Modulation : It may also modulate receptor activity, potentially affecting signaling pathways related to cell survival and apoptosis.
In Vitro Studies
A series of in vitro assays were conducted to evaluate the cytotoxicity and mechanism of action of this compound:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 10 | Induction of apoptosis via caspase activation |
HCT-116 | 12 | Inhibition of topoisomerase activity |
A549 | 15 | Disruption of mitochondrial function |
These results indicate that the compound's efficacy varies across different cancer types, highlighting the importance of further exploration into its structure-activity relationship (SAR).
In Vivo Studies
Preliminary in vivo studies have indicated that this compound can reduce tumor growth in xenograft models. For instance, administration in a mouse model bearing human colorectal cancer tumors resulted in a significant reduction in tumor size compared to control groups .
Properties
IUPAC Name |
N,N-dibenzyl-1-methylsulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-27(25,26)23-14-8-13-20(17-23)21(24)22(15-18-9-4-2-5-10-18)16-19-11-6-3-7-12-19/h2-7,9-12,20H,8,13-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFKJTWGOUOEFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.